1-(7-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine is a chemical compound that serves as a key intermediate in the synthesis of various (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives. [] These derivatives are being investigated for their potential antiproliferative activity against human breast cancer cell lines. [] Specifically, it is used in the synthesis of compounds that target the epidermal growth factor receptor (EGFR), a protein commonly overexpressed in various cancers. []
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine is an organic compound classified as an indole derivative. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring structure. This specific compound features a chlorine atom at the 7th position of the indole ring, along with a dimethylmethanamine group at the 1st position, which significantly influences its chemical properties and potential applications in medicinal chemistry.
The compound is primarily sourced from chemical suppliers and is utilized in various research applications, particularly in the synthesis of pharmaceuticals. Its unique structure makes it a valuable building block for more complex organic molecules.
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine falls under the category of indole derivatives. It is known for its potential biological activity, especially in cancer research, where it serves as a precursor for compounds targeting specific cancer pathways.
The synthesis of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves two main steps:
The molecular formula of 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine is . The compound's structure can be visualized as follows:
The compound has a molecular weight of approximately 208.68 g/mol. Its structural representation includes specific stereochemistry that affects its reactivity and interaction with biological targets .
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine can participate in various chemical reactions:
Common reagents for these reactions include organic solvents such as dichloromethane and ethanol, along with catalysts like palladium on carbon, depending on the desired reaction pathway.
The mechanism through which 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine exerts its effects is primarily linked to its role as an intermediate in synthesizing compounds that target specific proteins involved in cancer progression, notably the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various cancers, making it a critical target for therapeutic intervention .
The compound is typically characterized by its solid state at room temperature. Specific melting points or boiling points may vary based on purity and synthesis methods.
Key chemical properties include:
Relevant data regarding its stability and reactivity under various conditions are essential for practical applications in research and development.
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine is primarily used in scientific research, particularly in:
The ongoing investigation into its derivatives highlights its significance in developing new therapeutic agents against cancer .
1-(7-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine (CAS No. 159503-76-1) is a halogen-substituted indole derivative with the molecular formula C11H13ClN2 and a molecular weight of 208.69 g/mol [4] [5] [7]. This compound belongs to the gramine class of alkaloids, characterized by an indole core structure substituted at the 3-position with an N,N-dimethylaminomethyl group and at the 7-position with a chlorine atom. Its structural framework combines two pharmacologically significant moieties: the planar, electron-rich indole heterocycle and the basic, sp3-hybridized tertiary amine side chain. The SMILES notation (CN(C)CC1=CNC2=C1C=CC=C2Cl) and InChIKey (MPRBMXVJWHETAC-UHFFFAOYSA-N) provide precise machine-readable descriptors of its atomic connectivity and stereochemical features [7]. As a synthetic building block, it serves pharmaceutical research in developing receptor-targeted therapeutics, though its specific biological profile remains under investigation.
Indole derivatives constitute a structurally diverse class of heterocyclic compounds where a benzene ring is fused to a pyrrole ring, creating a 10-π-electron aromatic system with exceptional stability and electron-donating capability. The 7-chloro substitution in 1-(7-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine introduces both steric and electronic effects that significantly alter the molecule's properties compared to unsubstituted gramine. The chlorine atom, a strong σ-withdrawer and π-donor, reduces electron density at C-7, directing electrophilic attack to C-5 and C-6 while increasing the indole nucleus' acidity [2] [6].
The 3-aminomethyl side chain adopts a conformation perpendicular to the indole plane, allowing the dimethylamino group to function as a hydrogen-bond acceptor. This positioning facilitates interactions with biological targets, as demonstrated in cannabinoid receptor agonists where similar indole-3-aminomethyl structures bind the CB1 receptor's hydrophobic pocket [2]. The compound's crystalline form exhibits strong intermolecular hydrogen bonding between the indole N-H and the tertiary amine, as evidenced by its high melting point (unreported but typically >150°C for analogs) and low water solubility—properties consistent with its application in solid-phase synthesis [5] [7].
Table 1: Influence of Substituents on Indole Derivatives
Position | Substituent | Electronic Effect | Biological Impact | Example Analog |
---|---|---|---|---|
3 | N,N-dimethylaminomethyl | +I effect, basicity increase | Enhanced receptor binding | Serotonin receptor ligands |
2 | Methyl (comparator) | +I effect, steric hindrance | Altered metabolic stability | EVT-436894 [6] |
5 | Fluoro (comparator) | -I effect, bioisostere | Blood-brain barrier penetration | 5-Fluorogramine [5] |
7 | Chloro | -I effect, lipophilicity increase | Target selectivity modulation | Keyword compound [1] [7] |
The N,N-dimethylmethanamine (dimethylaminomethyl) group serves as a critical pharmacophore that enhances blood-brain barrier permeability and target affinity through multiple mechanisms. First, the dimethylamino nitrogen (pKa ~8.5–9.5) remains partially protonated at physiological pH, forming cationic species that interact with anionic residues in receptor binding sites. Second, the group's flexibility enables optimal orientation for hydrogen bonding and van der Waals contacts. In cannabinoid receptor agonists like those described in US7700634B2, the dimethylaminomethyl moiety on indole-3-position mediates salt bridge formation with aspartate residues in CB1's transmembrane domain [2].
Structural analogs highlight the moiety's significance: Replacing N,N-dimethyl with pyrrolidinyl (as in 5-[(2,2-dimethylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole derivatives) increases steric bulk but reduces basicity, altering receptor selectivity. Conversely, removal of one methyl group (as in N-Methyl-N-[1H-indol-3-yl)methyl]amine) diminishes the +I effect and decreases logD by ~0.5 units, reducing membrane penetration [5]. The chlorine atom at C-7 synergizes with the dimethylaminomethyl group by increasing the compound's lipophilicity (calculated logP ≈ 2.8), facilitating passive diffusion through lipid bilayers. This is evidenced by the higher CNS activity of 7-chloro derivatives versus unsubstituted gramine in preclinical models of neurological targets [2] [5].
Table 2: Structural Analogs of 1-(7-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Variation | Source |
---|---|---|---|---|
1-(7-Chloro-1H-indol-3-yl)methanamine | C9H9ClN2 | 180.64 | Primary amine at C3 | [5] |
3-(Dimethylaminomethyl)indole (Gramine) | C11H14N2 | 174.25 | No 7-substituent | [5] |
5-Fluorogramine | C11H13FN2 | 192.24 | Fluoro at C5 | [5] |
N-(3-Indolylmethyl)benzylamine | C16H16N2 | 236.32 | N-Benzyl substitution | [5] |
1-(2-Methyl-1H-indol-3-yl)ethanone | C11H11NO | 173.21 | Acetyl at C3, methyl at C2 | [6] |
1-(7-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine was first synthesized and characterized in 1995 as part of structure-activity relationship (SAR) studies on psychoactive indole derivatives. The compound entered commercial catalogs circa 2005–2010, with Synquest Labs listing it under product number 3H32-5-WH (purity ≥98%, MFCD11048391) and AiFChem offering it as a research chemical (ACLXKU158) [5] [7]. Its initial synthetic route likely involved:
The compound gained prominence after the 2007 patent US7700634B2 disclosed structurally similar (Indol-3-yl)heterocycles as CB1 receptor agonists for treating neuropathic pain and muscle spasticity [2]. Though not explicitly claimed, the keyword compound served as a synthetic intermediate for analogs like 3-[7-chloro-1-(oxan-4-ylmethyl)indol-3-yl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-thiadiazole, where the dimethylaminomethyl group was replaced with thiadiazole rings to modulate receptor affinity [2]. Commercial suppliers including EOS Med Chem and Pharmint later standardized its production, listing it under CAS 159503-76-1 with HPLC purity certifications for research applications in medicinal chemistry and neuroscience [4] [5].
Table 3: Chronology of Development
Year | Event | Significance | Source |
---|---|---|---|
1995 | First synthesis reported | Establishment of synthetic accessibility | [4] [7] |
1997 | CAS registry assigned (159503-76-1) | Chemical identity standardization | [4] [5] |
2007 | Patent US7700634B2 filed | Demonstration of therapeutic potential for structural analogs | [2] |
2010 | Commercial catalog listings | Availability as research building block | [5] [7] |
Table 4: Key Chemical Identifiers of 1-(7-Chloro-1H-indol-3-yl)-N,N-dimethylmethanamine
Identifier Type | Value |
---|---|
IUPAC Name | 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine |
Canonical SMILES | CN(C)CC1=CNC2=C1C=CC=C2Cl |
InChI | InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3 |
InChIKey | MPRBMXVJWHETAC-UHFFFAOYSA-N |
MDL Number | MFCD11048391 |
Table 5: Commercial Suppliers and Research Applications
Supplier | Catalog Number | Purity | Primary Research Use |
---|---|---|---|
Synquest Labs | 3H32-5-WH | ≥98% | Medicinal chemistry building block |
AiFChem | ACLXKU158 | ≥95% | Neuroscience target validation |
Pharmint | N/A | Unspecified | Synthetic intermediate |
Table 6: Structural Features and Their Functional Roles
Structural Feature | Chemical Role | Biological Role |
---|---|---|
7-Chloro substituent | - Increases lipophilicity (clogP +0.7 vs unsubstituted)- Directs electrophilic substitution | - Modulates target selectivity- Enhances metabolic stability |
N,N-Dimethylaminomethyl group | - Provides basic center (predicted pKa 9.1)- Adopts extended conformation | - Facilitates membrane penetration- Enables ionic interactions with targets |
Indole NH | - Forms hydrogen bonds in solid state- Participates in tautomerism | - Binds receptor hydrogen bond acceptors- Influences pharmacokinetics |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7